2-Methylpropanaminium

Descripción

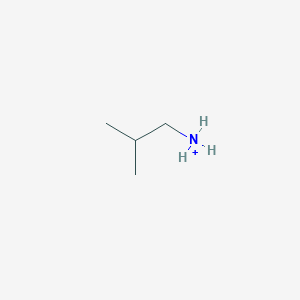

2-Methylpropanaminium is the protonated form of 2-Amino-2-methylpropanol (CAS 124-68-5), a branched amino alcohol with the molecular formula C₄H₁₁NO . The parent compound, 2-Amino-2-methylpropanol, features a hydroxyl (-OH) and an amine (-NH₂) group on the same carbon atom of a propane backbone. Upon protonation, the amine group becomes -NH₃⁺, forming the aminium ion. This charged species exhibits enhanced water solubility and reactivity compared to its neutral form. Applications include its use as a pH regulator, corrosion inhibitor, and intermediate in organic synthesis .

Propiedades

Fórmula molecular |

C4H12N+ |

|---|---|

Peso molecular |

74.14 g/mol |

Nombre IUPAC |

2-methylpropylazanium |

InChI |

InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/p+1 |

Clave InChI |

KDSNLYIMUZNERS-UHFFFAOYSA-O |

SMILES |

CC(C)C[NH3+] |

SMILES canónico |

CC(C)C[NH3+] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-Amino-2-Propanol (CAS 78-96-6)

- Structure : HO-CH₂-CH(NH₂)-CH₃ (amine on the second carbon).

- Key Differences: The amine group is on a secondary carbon rather than a tertiary carbon, reducing steric hindrance. Lower molecular weight (89.16 vs. 89.16 for 2-Amino-2-methylpropanol), but distinct density and solubility due to structural isomerism. Analytical methods for detection include gas chromatography with nitrogen-phosphorus detection (GC/NPD), similar to 2-Amino-2-methylpropanol .

Ethyl 2-Methyl-2-(Methylamino)Propanoate (CAS 58743-30-9)

- Structure: An ester derivative with a methylamino (-NHCH₃) group and ethyl ester moiety.

- Key Differences :

2-Pentanamine (CAS 63493-28-7)

- Structure : A primary amine with a linear five-carbon chain (CH₃-CH₂-CH₂-CH(NH₂)-CH₃).

- Key Differences :

2-Chloro-N-(2-Methylphenyl)Propanamide (CAS 19281-31-3)

- Structure : An amide with a chloro substituent and aromatic ring.

- Key Differences :

Data Table: Comparative Properties

Discussion of Key Findings

- Solubility and Polarity: this compound’s charged state grants superior aqueous solubility compared to neutral amines (e.g., 2-Pentanamine) or lipophilic esters (e.g., Ethyl 2-methyl-2-(methylamino)propanoate).

- Reactivity :

- The aminium ion participates in acid-base reactions and electrostatic interactions, while amides (e.g., 2-Chloro-N-(2-methylphenyl)propanamide) undergo hydrolysis or nucleophilic substitution.

- Analytical Detection: Both 2-Amino-2-methylpropanol and 1-Amino-2-propanol are analyzed via GC/NPD, emphasizing the need for specialized methods to distinguish structural isomers .

- Safety Profiles: Esters and chlorinated amides pose higher inhalation risks compared to amino alcohols, necessitating tailored safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.